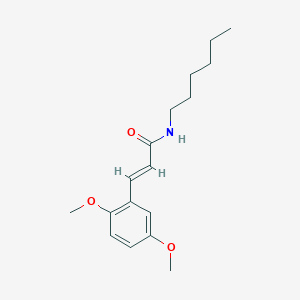
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide (DMPHA) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has been shown to act as a semiconductor in OFETs and OPVs. Its mechanism of action in drug delivery systems is based on its ability to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, which can then be delivered to the target site.
Biochemical and Physiological Effects:
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based drug delivery systems have improved pharmacokinetic properties compared to traditional drug delivery systems.
Advantages and Limitations for Lab Experiments
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has several advantages for lab experiments. It is relatively easy to synthesize, and its hydrophobic nature makes it an ideal candidate for drug delivery systems. However, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has some limitations as well. Its low solubility in water can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide research. In the field of organic electronics, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based semiconducting polymers can be further optimized for improved OFET and OPV performance. In drug delivery systems, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based micelles can be further studied for their potential use in cancer therapy and other disease treatments.
Conclusion:
In conclusion, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide can lead to the development of new technologies and treatments for various diseases.
Synthesis Methods
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide can be synthesized through the reaction between 2,5-dimethoxyphenylacetonitrile and hexylamine in the presence of a catalyst. The resulting product is then subjected to an acid hydrolysis process, which yields 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide as a white solid.
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has been studied extensively for its potential applications in various fields. In the field of organic electronics, 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has been used as a building block for the synthesis of semiconducting polymers. These polymers have shown promising results in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide has also been studied for its potential use in drug delivery systems. Its hydrophobic nature makes it an ideal candidate for encapsulating hydrophobic drugs. 3-(2,5-dimethoxyphenyl)-N-hexylacrylamide-based drug delivery systems have shown enhanced drug solubility, stability, and bioavailability.
properties
Product Name |
3-(2,5-dimethoxyphenyl)-N-hexylacrylamide |
|---|---|
Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C17H25NO3/c1-4-5-6-7-12-18-17(19)11-8-14-13-15(20-2)9-10-16(14)21-3/h8-11,13H,4-7,12H2,1-3H3,(H,18,19)/b11-8+ |
InChI Key |
TXYXHWQEUHJHTB-DHZHZOJOSA-N |
Isomeric SMILES |
CCCCCCNC(=O)/C=C/C1=C(C=CC(=C1)OC)OC |
SMILES |
CCCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Canonical SMILES |
CCCCCCNC(=O)C=CC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(5-bromo-2-methoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B254833.png)
![{(3Z)-3-[2-(3-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B254835.png)
![isopropyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B254837.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B254842.png)
![2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B254846.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B254848.png)

![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetonitrile](/img/structure/B254851.png)
![3-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one](/img/structure/B254852.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)methyl]benzoic acid](/img/structure/B254853.png)



![4-methylsulfanyl-2-[(5Z)-4-oxo-5-(pyridin-1-ium-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B254865.png)